molecular formula C21H18ClNO4S B5033664 [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate

[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate

Cat. No.: B5033664
M. Wt: 415.9 g/mol
InChI Key: BWGOEXGKSCWNIO-UHFFFAOYSA-N
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Description

[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate: is an organic compound that belongs to the class of sulfonamides and benzoates This compound is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2,5-dimethylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is then reacted with a sulfonyl chloride to form the sulfonylamino derivative.

    Esterification: Finally, the sulfonylamino derivative is esterified with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

    Reduction: Reduction of the sulfonyl group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs. Industry : The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

    [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

    [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its bromine and fluorine analogs, which may have different reactivity and biological profiles.

Properties

IUPAC Name

[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-14-3-4-15(2)20(13-14)28(25,26)23-18-9-11-19(12-10-18)27-21(24)16-5-7-17(22)8-6-16/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGOEXGKSCWNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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